molecular formula C14H12O3 B1205978 p-Tolyl salicylate CAS No. 607-88-5

p-Tolyl salicylate

Cat. No. B1205978
CAS RN: 607-88-5
M. Wt: 228.24 g/mol
InChI Key: AMYKXJAXRJCLCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of salicylate derivatives, including p-Tolyl salicylate, often involves refluxing equimolar amounts of specific phenyl compounds with salicylaldehyde in the presence of a catalyst, such as concentrated sulfuric acid, in an ethanolic medium. This method was demonstrated in the synthesis of salicylaldehyde p-chlorophenylthiosemicarbazone, a related compound, showcasing a common approach to synthesizing salicylate derivatives (Muthu et al., 2015).

Molecular Structure Analysis

Detailed molecular structure analysis of salicylate derivatives has been conducted using various spectroscopic techniques, including FT-IR, Raman, NMR, and theoretical analyses such as Density Functional Theory (DFT). These studies provide insights into the vibrational frequencies, molecular geometry, and electronic properties of salicylate molecules. An example is the experimental and theoretical analysis of p-tert-butylphenyl salicylate, which highlights the importance of spectroscopic investigations in understanding the molecular structure of salicylate derivatives (Öztürk et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of salicylate derivatives are influenced by their functional groups. For instance, the hydrolysis and esterification reactions play a crucial role in modifying the chemical structure and properties of these compounds for various applications. The synthesis of ethyl salicylate using household chemicals demonstrates the chemical reactivity of salicylic acid, a precursor to many salicylate derivatives, including potentially p-Tolyl salicylate (Solomon et al., 1996).

Physical Properties Analysis

The physical properties of salicylate derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are determined by the molecular structure of the compound. While specific data on p-Tolyl salicylate is scarce, studies on related compounds can provide insights into the factors that influence the physical properties of salicylates.

Chemical Properties Analysis

The chemical properties of salicylate derivatives, including acidity, basicity, reactivity towards various reagents, and stability, are essential for understanding their behavior in chemical reactions and in different environments. The synthesis and characterization of salicylate-based polymers, for example, reveal how the chemical properties of salicylates can be tailored for specific applications (Jantas & Herczyńska, 2010).

Scientific Research Applications

Topical Delivery of Salicylates

  • Scientific Field : Drug Delivery and Translational Research .
  • Summary of Application : Salicylates, including salicylic acid and methyl salicylate, have a long history of use for pain relief. They are widely used in topical applications for their keratolytic and anti-inflammatory actions .
  • Methods of Application : The review discusses both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .
  • Results or Outcomes : The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .

Pre-Harvest Treatment of Pomegranate

  • Scientific Field : Plant Science .
  • Summary of Application : Salicylic acid (SA), acetyl salicylic acid (ASA), and methyl salicylate (MeSa) are applied as a foliar spray to pomegranate to improve crop yield, fruit quality parameters, and bioactive compounds at harvest and during storage .
  • Methods of Application : The salicylates were applied as a foliar spray to pomegranate trees. The best results were achieved with a 10 mM dose of the three assayed compounds .
  • Results or Outcomes : The treatment led to a higher crop yield and improved quality parameters at harvest. These quality traits and the concentration of phenolics, anthocyanins, and ascorbic acid were maintained at higher levels in pomegranate fruit from treated trees than in controls during prolonged storage at 10°C .

Defense Hormone in Plants

  • Scientific Field : Plant Science .
  • Summary of Application : Salicylic acid (SA) is a major defense hormone in plants against a broad spectrum of pathogens and abiotic stresses .
  • Methods of Application : SA is naturally produced in plants as a response to stress. It can also be applied externally to boost the plant’s defense mechanisms .
  • Results or Outcomes : The application of SA can enhance the plant’s resistance to pathogens and abiotic stresses, improving overall plant health .

Dermatological Applications

  • Scientific Field : Dermatology .
  • Summary of Application : Salicylic acid is commonly used topically for its keratolytic, antibacterial, and photoprotective properties .
  • Methods of Application : Salicylic acid is formulated into various topical products, including creams, lotions, and ointments. The formulation design targets the drug retention in and on the skin based on different indications .
  • Results or Outcomes : Topical application of salicylic acid can help treat various skin conditions, including acne, psoriasis, and dandruff. It can also provide photoprotection for the skin .

Salicylic Acid-Solubilized Pluronic Solutions and Hydrogels

  • Scientific Field : Drug Delivery and Translational Research .
  • Summary of Application : Salicylic acid (SA) finds extensive applications in the treatment of rheumatic and skin diseases because of its analgesic, anti-inflammatory, and exfoliating properties. As it is lipophilic in nature, there is a need for appropriate delivery systems to harness these properties for different applications .
  • Methods of Application : The study examined the suitability of Pluronic P123/F127 micellar systems as delivery media by investigating the structural, flow, and antimicrobial properties of P123/F127-SA solutions and hydrogels .
  • Results or Outcomes : SA modulates the aggregation characteristics of these surfactant systems and brings about structural transitions in the Pluronic systems. SA-solubilized systems of both hydrophobic and hydrophilic Pluronics inhibit the growth of Gram-positive and Gram-negative bacteria with comparable MIC values .

Inhibition of CBP/p300 and Cancer Treatment

  • Scientific Field : Cancer Research .
  • Summary of Application : Salicylate and its derivative, diflunisal, have been found to inhibit CBP/p300, which is relied upon by some cancers, including a blood cancer, to grow .
  • Methods of Application : The study involved laboratory tests to investigate the effect of salicylate and diflunisal on CBP/p300 .
  • Results or Outcomes : Diflunisal was found to be even more effective at blocking p300 in laboratory tests, and it was shown to stop the growth of certain types of cancer .

Safety And Hazards


  • Toxicity : While not highly toxic, caution should be exercised during handling.

  • Irritant : It may cause skin and eye irritation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on p-Tolyl salicylate continues to explore its potential applications, including:



  • Cosmetics : Due to its pleasant odor and stability, it could be used in perfumes or skincare products.

  • Pharmaceuticals : Investigate its anti-inflammatory properties and potential as a drug candidate.

  • Materials Science : Explore its use in polymers or coatings.


properties

IUPAC Name

(4-methylphenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYKXJAXRJCLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047508
Record name Salicylic acid p-tolyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyl salicylate

CAS RN

607-88-5
Record name p-Cresyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-88-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenyl salicylate
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Record name p-Tolyl salicylate
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, 4-methylphenyl ester
Source EPA Chemicals under the TSCA
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Record name Salicylic acid p-tolyl ester
Source EPA DSSTox
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Record name p-tolyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.223
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Record name 4-METHYLPHENYL SALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. p-Cresyl salicylate was evaluated for genotoxicity, repeated dose toxicity, …
Y Ogata, Y Sawaki, M Furuta - The Journal of Organic Chemistry, 1974 - ACS Publications
… The reaction of p-tolyl salicylate (3c) gave o-ethoxyphenol (4a) and o-methoxyphenol (4b) in aqueous ethanol and methanol, respectively. o-Alkoxyphenols were …
Number of citations: 7 pubs.acs.org
DJL Opdyke, C Letizia - Food and Chemical Toxicology, 1983 - Elsevier
Acute toxicity. Both the acute oral LDso in rats and the acute dermal LDso in rabbits exceeded 5 g/kg (Moreno, 1980). irritation. p-Cresyl benzoate applied full strength to intact or …
Number of citations: 6 www.sciencedirect.com
TM Fisher - The Science Teacher, 1987 - JSTOR
Most legal cases involving allergic reactions (as well as other bodily in juries) turn on the principle of foresee nbility [4]. In the eyes of the courts, the teacher is responsible for knowing in …
Number of citations: 2 www.jstor.org
A Lapczynski, D McGinty, L Jones, CS Letizia… - Food and chemical …, 2007 - Elsevier
… Synonyms: Benzoic acid, 2-hydroxy-, 4-methylphenyl ester; p-cresyl salicylate; p-Tolyl salicylate. …
Number of citations: 6 www.sciencedirect.com
KD Watson - intranet.kwc.edu
On January 31, 1990 the Occupational Safety and Health Administration (OSHA) promulgated the final rule for occupational exposures to hazardous chemicals in laboratories. The …
Number of citations: 0 intranet.kwc.edu
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2007 - Elsevier
… CAS# 607-88-5 p-Tolyl salicylate …
Number of citations: 71 www.sciencedirect.com

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